molecular formula C16H13NO4 B14587227 [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid CAS No. 61354-30-1

[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid

Cat. No.: B14587227
CAS No.: 61354-30-1
M. Wt: 283.28 g/mol
InChI Key: WMBQGOHVMJCRIL-UHFFFAOYSA-N
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Description

[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid is a cyclic hydroxamic acid that consists of a 1,4-benzoxazine ring bearing an oxo group at position 3 and a phenylacetic acid moiety at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the benzoxazine ring and the phenylacetic acid moiety.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid apart from similar compounds is its unique combination of a benzoxazine ring and a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61354-30-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-[4-(4-oxo-2H-1,3-benzoxazin-3-yl)phenyl]acetic acid

InChI

InChI=1S/C16H13NO4/c18-15(19)9-11-5-7-12(8-6-11)17-10-21-14-4-2-1-3-13(14)16(17)20/h1-8H,9-10H2,(H,18,19)

InChI Key

WMBQGOHVMJCRIL-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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